Cas no 2034463-34-6 (N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-2,2-dimethylpropanamide)

N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-2,2-dimethylpropanamide is a specialized organic compound featuring a furan-substituted pyrazine core linked to a pivalamide group. Its unique structure combines heterocyclic aromaticity with steric hindrance from the tert-butyl moiety, making it a valuable intermediate in pharmaceutical and agrochemical research. The furan and pyrazine rings contribute to potential bioactivity, while the bulky amide group enhances stability and influences molecular interactions. This compound is particularly useful in medicinal chemistry for designing novel drug candidates, owing to its balanced lipophilicity and structural rigidity. Its synthetic versatility allows for further functionalization, enabling applications in ligand design and small-molecule probe development.
N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-2,2-dimethylpropanamide structure
2034463-34-6 structure
Product Name:N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-2,2-dimethylpropanamide
CAS No:2034463-34-6
MF:C14H17N3O2
MW:259.303683042526
CID:5467623
Update Time:2025-10-31

N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-2,2-dimethylpropanamide Chemical and Physical Properties

Names and Identifiers

    • N-((3-(furan-2-yl)pyrazin-2-yl)methyl)pivalamide
    • N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-2,2-dimethylpropanamide
    • Propanamide, N-[[3-(2-furanyl)-2-pyrazinyl]methyl]-2,2-dimethyl-
    • N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-2,2-dimethylpropanamide
    • Inchi: 1S/C14H17N3O2/c1-14(2,3)13(18)17-9-10-12(16-7-6-15-10)11-5-4-8-19-11/h4-8H,9H2,1-3H3,(H,17,18)
    • InChI Key: RJVXEXKTCGFZLF-UHFFFAOYSA-N
    • SMILES: O=C(C(C)(C)C)NCC1C(C2=CC=CO2)=NC=CN=1

Computed Properties

  • Exact Mass: 259.132076794 g/mol
  • Monoisotopic Mass: 259.132076794 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 314
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 259.30
  • XLogP3: 1.1
  • Topological Polar Surface Area: 68

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Additional information on N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-2,2-dimethylpropanamide

N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-2,2-dimethylpropanamide: A Comprehensive Overview

The compound N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-2,2-dimethylpropanamide, identified by the CAS number 2034463-34-6, is a fascinating molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which combines a pyrazine ring substituted with a furan moiety and an amide group. The presence of these functional groups makes it a versatile compound with diverse reactivity and biological activity.

Recent studies have highlighted the importance of pyrazine derivatives in medicinal chemistry due to their ability to interact with various biological targets. The furan substituent in this compound adds an additional layer of complexity, enhancing its electronic properties and potentially improving its bioavailability. Researchers have explored the synthesis of this compound through a variety of methods, including nucleophilic substitution and coupling reactions, which have been optimized to achieve high yields and purity.

The amide group in N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-2,2-dimethylpropanamide plays a crucial role in its chemical behavior. Amides are known for their stability and ability to form hydrogen bonds, which can influence the compound's solubility and interaction with biological systems. This makes it a promising candidate for drug delivery systems and as a precursor for more complex molecules.

In terms of applications, this compound has shown potential in the field of agrochemicals. Its ability to inhibit certain enzymes related to plant growth regulation has been explored in recent agricultural studies. Additionally, its role as an intermediate in the synthesis of more complex molecules has been documented in several organic chemistry journals.

The synthesis of N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-2,2-dimethylpropanamide involves multiple steps that require precise control over reaction conditions. The use of transition metal catalysts has been particularly effective in facilitating key transformations, such as the coupling of the pyrazine ring with the furan substituent. These advancements have not only improved the efficiency of the synthesis process but also opened up new avenues for exploring similar compounds.

From a structural standpoint, the molecule exhibits a high degree of symmetry, which contributes to its stability and reactivity. Computational studies have revealed that the distribution of electron density within the molecule is influenced by both the pyrazine and furan rings, creating regions of high electron density that can interact with other molecules. This property has been leveraged in designing new materials for electronic applications.

One of the most exciting developments involving this compound is its potential use in targeted drug delivery systems. Researchers have investigated its ability to act as a carrier for therapeutic agents, utilizing its unique structure to enhance drug uptake by specific cells or tissues. Initial results from these studies suggest that it could be an effective vehicle for delivering anticancer drugs with minimal side effects.

In conclusion, N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-2,2-dimethylpropanamide (CAS No. 2034463-34-6) is a multifaceted compound with a wide range of applications across different scientific disciplines. Its unique structure and functional groups make it an invaluable tool for researchers in medicinal chemistry, materials science, and agriculture. As ongoing studies continue to uncover new properties and uses for this compound, its significance in both academic and industrial settings is expected to grow further.

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